molecular formula C10H6F3NO2S B8373066 3-(4,5,7-Trifluorobenzothiazol-2-yl)propionic acid

3-(4,5,7-Trifluorobenzothiazol-2-yl)propionic acid

Cat. No. B8373066
M. Wt: 261.22 g/mol
InChI Key: GXJICDOZDDULIA-UHFFFAOYSA-N
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Patent
US05700819

Procedure details

To a mixture of methanol (8 ml), water (6 ml) and 2N sodium hydroxide (2 ml, 4 mmol) was added ethyl 3-(4,5,7-trifluorobenzothiazol-2-yl)propionate (1.1 g, 3.8 mmol) and the mixture was stirred for 15 min. at ambient temperature. The reaction solution was diluted with water and then extracted with ethyl acetate. The organic layer was washed with water, then dried and evaporated to yield a residue, which was recrystallized from hexane-isopropyl ether to give 3-(4,5,7-trifluorobenzothiazol-2-yl)propionic acid (840 mg, 85%) as colorless needles.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
ethyl 3-(4,5,7-trifluorobenzothiazol-2-yl)propionate
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.[OH-].[Na+].[F:5][C:6]1[C:11]2[N:12]=[C:13]([CH2:15][CH2:16][C:17]([O:19]CC)=[O:18])[S:14][C:10]=2[C:9]([F:22])=[CH:8][C:7]=1[F:23]>O>[F:5][C:6]1[C:11]2[N:12]=[C:13]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])[S:14][C:10]=2[C:9]([F:22])=[CH:8][C:7]=1[F:23] |f:1.2|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
ethyl 3-(4,5,7-trifluorobenzothiazol-2-yl)propionate
Quantity
1.1 g
Type
reactant
Smiles
FC1=C(C=C(C2=C1N=C(S2)CCC(=O)OCC)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min. at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a residue, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane-isopropyl ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=C(C2=C1N=C(S2)CCC(=O)O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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